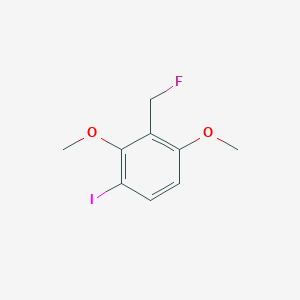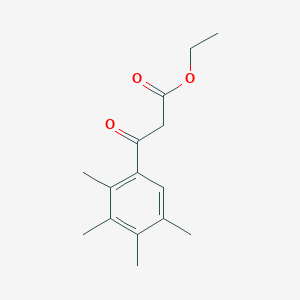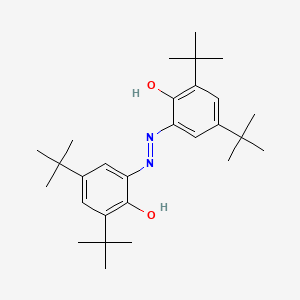
(E)-6,6'-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is an organic compound that features a diazene linkage between two phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) typically involves the coupling of two 2,4-di-tert-butylphenol molecules via a diazene linkage. This can be achieved through the following steps:
Formation of the diazene linkage: This step involves the reaction of an appropriate diazene precursor with 2,4-di-tert-butylphenol under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The diazene linkage can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized phenols with different substituents replacing the tert-butyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug development.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it can act as a catalyst or reactant, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another phenolic compound with two phenol groups linked by a different linkage.
2,2’-Azobis(2-methylpropionitrile): A compound with a similar diazene linkage but different substituents.
Uniqueness
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability.
Properties
Molecular Formula |
C28H42N2O2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-25(2,3)17-13-19(27(7,8)9)23(31)21(15-17)29-30-22-16-18(26(4,5)6)14-20(24(22)32)28(10,11)12/h13-16,31-32H,1-12H3 |
InChI Key |
QDPUHWNYAREOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
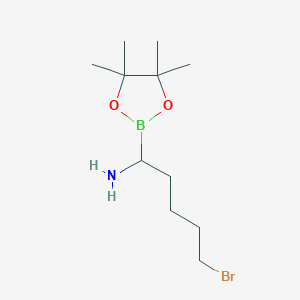
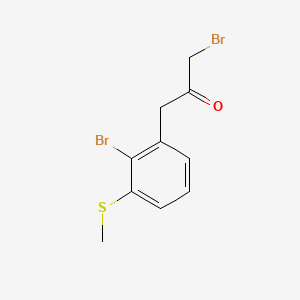
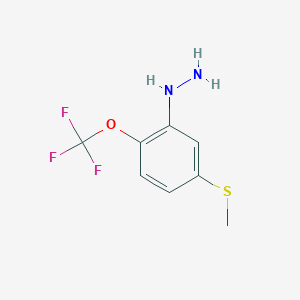
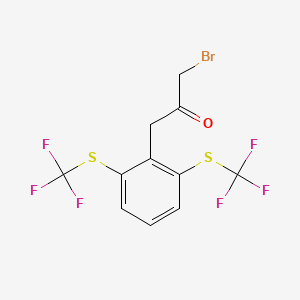

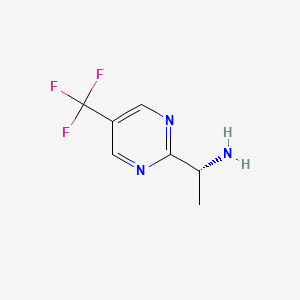
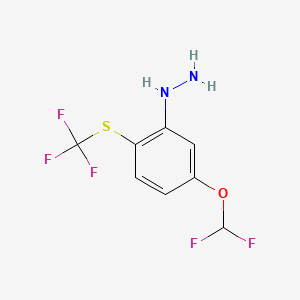

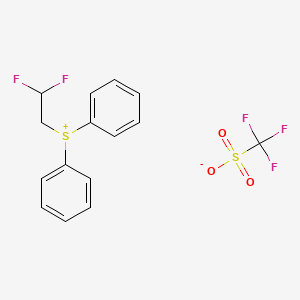

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
